molecular formula C17H17N5O2S B6425889 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide CAS No. 2034379-83-2

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide

Cat. No. B6425889
CAS RN: 2034379-83-2
M. Wt: 355.4 g/mol
InChI Key: ZISOREMMXYHSBS-UHFFFAOYSA-N
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Description

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide, also known as N-thiomethylquinoxaline-2-carboxamide (N-TMQC), is a synthetic compound with potential applications in a variety of scientific research fields. It is a heterocyclic compound that contains an oxadiazole and a quinoxaline ring system. N-TMQC is an important research tool for scientists studying the structure, function, and pharmacology of proteins and enzymes, as well as for the development of new drugs and therapies.

Scientific Research Applications

N-TMQC has numerous potential applications in scientific research. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the pharmacology of drugs and to develop new drugs and therapies. Additionally, N-TMQC has been used to study the biochemical and physiological effects of various compounds, as well as to develop new laboratory experiments.

Mechanism of Action

Target of Action

Similar compounds with thiazole and quinoxaline moieties have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The compound’s interaction with its targets could lead to changes in the target’s activity, resulting in alterations in cellular processes.

Biochemical Pathways

Thiazole and quinoxaline derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the biological activities associated with thiazole and quinoxaline derivatives, the compound could potentially induce a range of effects at the molecular and cellular levels . These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of cellular responses, and potential cytotoxic effects.

Advantages and Limitations for Lab Experiments

N-TMQC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and does not have any significant side effects. However, N-TMQC is relatively expensive and is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

N-TMQC has numerous potential applications in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to study the pharmacology of drugs and to develop new drugs and therapies. Additionally, N-TMQC could be used to study the biochemical and physiological effects of various compounds, as well as to develop new laboratory experiments. Finally, N-TMQC could be used to study the mechanisms of action of various compounds and to develop new therapeutic strategies.

Synthesis Methods

N-TMQC can be synthesized in a two-step process. The first step involves the formation of the oxadiazole ring system. This is accomplished by reacting a thioamide with an isocyanate in the presence of a base. The second step involves the formation of the quinoxaline ring system. This is accomplished by reacting the oxadiazole ring system with an aromatic aldehyde in the presence of a base.

properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(14-9-18-12-3-1-2-4-13(12)20-14)19-10-15-21-16(22-24-15)11-5-7-25-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOREMMXYHSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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